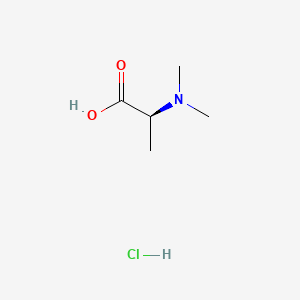

2-Dimethylamino-propionic acid hydrochloride

Description

Properties

IUPAC Name |

2-(dimethylamino)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-4(5(7)8)6(2)3;/h4H,1-3H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAXRWHVFQQQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Dimethylamino-propionic Acid Hydrochloride: Physicochemical Profile & Synthetic Utility

This technical guide provides a comprehensive analysis of 2-Dimethylamino-propionic acid hydrochloride (also known as N,N-Dimethylalanine hydrochloride), a critical intermediate in peptide engineering and asymmetric catalysis.

Executive Summary

This compound (N,N-Dimethylalanine HCl) is the hydrochloride salt of the N,N-dimethylated derivative of alanine. Unlike its parent amino acid, this compound lacks the ability to form hydrogen bonds at the nitrogen atom, significantly altering its behavior in peptide backbones.[1] It is primarily utilized to enhance the metabolic stability and membrane permeability of therapeutic peptides and serves as a chiral precursor in the synthesis of complex pharmaceutical agents.

Critical Distinction: Researchers must distinguish this compound (alpha-isomer) from 3-dimethylamino-propionic acid (beta-isomer), which has distinct reactivity and biological applications.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature & Identification[7]

-

IUPAC Name: 2-(Dimethylamino)propanoic acid hydrochloride

-

Common Synonyms: N,N-Dimethyl-DL-alanine HCl; N,N-Dimethylalanine hydrochloride

-

CAS Number (Free Acid): 19701-89-4 (DL-form), 157431-09-9 (L-form)

-

Molecular Formula: C

H -

Molecular Weight: 153.61 g/mol (Salt), 117.15 g/mol (Free Base)

Physicochemical Properties Table

The following data represents the core physical parameters critical for experimental design.

| Property | Value / Description | Context for Application |

| Appearance | White to off-white crystalline powder | Hygroscopic; requires desiccated storage. |

| Melting Point | 184–189 °C (Free Acid) | HCl salt typically decomposes >200 °C without distinct melting. |

| Solubility | High (>100 mg/mL in Water) | Excellent aqueous solubility due to ionic character. |

| pKa (COOH) | ~2.34 (Predicted) | Acidic proton dissociates readily. |

| pKa (Amine) | ~9.8 (Predicted) | Tertiary amine is basic; protonated at physiological pH. |

| Hygroscopicity | High | The HCl salt absorbs atmospheric moisture rapidly. |

| Chirality | Available as L-, D-, or DL- | L-isomer is most common for bioactive peptide mimetics. |

Synthetic Routes & Manufacturing[1]

The industrial and laboratory standard for synthesizing 2-Dimethylamino-propionic acid is the Eschweiler-Clarke Methylation . This reductive amination pathway is preferred over direct alkylation with methyl iodide to avoid quaternary ammonium salt formation (Betaines).

Synthesis Protocol: Eschweiler-Clarke Reductive Methylation

Objective: Conversion of L-Alanine to N,N-Dimethyl-L-Alanine HCl.

Reagents:

-

L-Alanine (1.0 eq)

-

Formaldehyde (37% aq. solution, 2.2 eq)

-

Formic Acid (98%, 5.0 eq)

-

Hydrochloric Acid (conc.) for salt formation

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve L-Alanine in Formic Acid.

-

Addition: Add Formaldehyde solution dropwise to the stirring mixture. Caution: Exothermic reaction with CO₂ evolution.

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. The Formic acid acts as both the solvent and the reducing agent (hydride source).

-

Workup: Remove excess solvent under reduced pressure to obtain a viscous oil.

-

Salt Formation: Redissolve the residue in a minimal amount of ethanol/water. Add concentrated HCl (1.1 eq). Evaporate to dryness or precipitate with diethyl ether.

-

Purification: Recrystallize from Ethanol/Ether to yield white crystals of N,N-Dimethyl-L-Alanine HCl.

Reaction Mechanism Visualization

The following diagram illustrates the reductive methylation pathway, highlighting the critical iminium ion intermediate.

Caption: Step-wise conversion of primary amine to tertiary amine via iminium ion reduction, preventing over-alkylation to quaternary salts.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (D₂O):

-

δ 1.50 ppm (d, 3H): Methyl group of the alanine side chain.

-

δ 2.85 ppm (s, 6H): Diagnostic Peak. The N(CH₃)₂ protons appear as a strong singlet.

-

δ 3.70 ppm (q, 1H): Alpha-proton (CH) adjacent to the carboxyl and amine groups.

-

-

¹³C NMR:

-

Distinct peaks for N-Methyl carbons (~42 ppm), Alpha-carbon (~65 ppm), and Carboxyl carbon (~172 ppm).

-

Mass Spectrometry (MS)

-

ESI-MS (Positive Mode):

-

[M+H]⁺: Observed at m/z 118.1 (corresponding to the free base mass + proton).

-

Functional Applications in Drug Design[1][9]

2-Dimethylamino-propionic acid is a specialized tool in the medicinal chemist's arsenal, primarily used for N-methylation strategies .

Peptide Engineering & Peptidomimetics

Incorporating N,N-dimethylalanine into a peptide sequence induces specific structural and biological changes:

-

Conformational Constraint: The tertiary amine prevents the formation of a hydrogen bond at that position (N-H donor is lost). This can lock the peptide into a specific conformation (e.g., inducing cis-peptide bonds).

-

Proteolytic Resistance: N-methylation sterically hinders proteases from accessing the peptide bond, significantly extending the plasma half-life of the drug.

-

Permeability: The removal of a hydrogen bond donor reduces the desolvation energy required to pass through lipid bilayers, often improving oral bioavailability.

Ligand Synthesis for Catalysis

The chiral nature of N,N-dimethylalanine makes it an excellent precursor for chiral ligands used in transition metal catalysis (e.g., Zinc or Copper-catalyzed aldol reactions).

Application Workflow Diagram

Caption: Strategic utility of N,N-Dimethylalanine in enhancing peptide drug properties and generating chiral catalysts.

Handling, Safety, & Stability

Safety Profile (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid dust inhalation.

Stability & Storage

-

Hygroscopic Nature: The HCl salt is prone to absorbing water. It must be stored in a tightly sealed container, preferably within a desiccator.

-

Temperature: Store at Room Temperature (15–25°C). Stable for >2 years if kept dry.

-

Incompatibility: Strong oxidizing agents.[4]

References

-

Synthesis Methodology: Rosenau, T., et al. "A solvent-free and formalin-free Eschweiler-Clarke methylation for amines." Synthetic Communications, 2002.

-

Peptide Applications: BenchChem. "Application Note: Purification of Peptides Containing N,N-Dimethyl-L-Valine." BenchChem Technical Guides, 2025.

-

Chemical Properties: PubChem. "N,N-Dimethylalanine Compound Summary." National Library of Medicine, 2025.

-

Biological Activity: MDPI. "Metabolic and Pharmacokinetic Profiling Studies of N,N-Dimethylaniline Derivatives." Molecules, 2024.[5]

-

General Safety: Sigma-Aldrich. "Safety Data Sheet: N,N-Dimethylalanine." Merck KGaA, 2025.

Sources

Technical Monograph: 2-Dimethylamino-propionic Acid Hydrochloride

Systematic Designation: N,N-Dimethylalanine Hydrochloride CAS Registry Number: 16708-13-7 (DL-form) / 2566-34-9 (L-form) Document Type: Technical Reference & Synthesis Guide

Chemical Identity & Structural Analysis[1]

Core Molecular Architecture

2-Dimethylamino-propionic acid hydrochloride is the hydrochloride salt of N,N-Dimethylalanine . Unlike its structural isomer

| Property | Specification |

| IUPAC Name | 2-(Dimethylamino)propanoic acid hydrochloride |

| Common Name | N,N-Dimethylalanine HCl |

| Molecular Formula | |

| Molecular Weight | 153.61 g/mol |

| Chirality | Exists as L- (S), D- (R), or DL- (racemic) forms. |

| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone/ether. |

| pKa Values |

Stereochemical Considerations

In drug development, the stereochemistry of the starting alanine moiety is preserved during methylation. The L-isomer (S-configuration) is the most relevant for peptide synthesis and biological applications, mimicking the natural amino acid backbone. Researchers must verify the optical rotation of the starting material, as the Eschweiler-Clarke methylation conditions (refluxing formic acid) generally preserve stereochemical integrity but can induce racemization under prolonged high-temperature stress.

Synthetic Pathways & Manufacturing

The synthesis of N,N-dimethylalanine HCl prioritizes the prevention of quaternary ammonium salt formation (betaines). Two primary pathways are established: Reductive Amination (Catalytic Hydrogenation) and the Eschweiler-Clarke reaction.

Protocol A: Modified Eschweiler-Clarke Methylation

This is the preferred laboratory-scale method due to its operational simplicity and high selectivity for the tertiary amine over the quaternary salt.

-

Mechanism: The primary amine of alanine condenses with formaldehyde to form an imine/enamine intermediate, which is reduced by formic acid (acting as a hydride donor) to the secondary and subsequently tertiary amine.

is released as the driving force.[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 0.1 mol of L-Alanine in 98% Formic Acid (5 equivalents).

-

Addition: Add 37% Aqueous Formaldehyde (4 equivalents) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (

) for 8–12 hours. Note: Evolution of -

Quench: Add 4M HCl to the residue and evaporate to dryness to remove excess formate.

-

Salt Formation: Redissolve the crude syrup in minimum absolute ethanol. Add concentrated HCl or bubble HCl gas. Precipitate by adding anhydrous diethyl ether.

-

Purification: Recrystallize from Ethanol/Ether to yield hygroscopic white crystals.

Protocol B: Catalytic Reductive Amination

Preferred for industrial scaling to avoid large volumes of formic acid waste.

-

Reagents: Alanine, Formaldehyde,

(gas), Pd/C (10%) catalyst. -

Conditions: 3-5 atm

, aqueous methanol solvent.

Synthetic Workflow Visualization

The following diagram illustrates the critical decision points and flow for the Eschweiler-Clarke synthesis.

Figure 1: Step-wise synthesis of N,N-Dimethylalanine HCl via Eschweiler-Clarke methylation.

Analytical Characterization

Validating the structure requires distinguishing the product from the monomethylated intermediate and the quaternary betaine.

Nuclear Magnetic Resonance ( -NMR)

The spectrum in

-

-Proton: A quartet at

-

N-Methyl Groups: A strong singlet integrating to 6H at

ppm. Crucial Check: If this signal splits or appears as two peaks, racemization or incomplete methylation may have occurred. -

-Methyl Group: A doublet at

Mass Spectrometry (ESI-MS)

-

Positive Mode: Look for the

peak at m/z 118.09 . -

Note: The absence of a peak at m/z 132 (Trimethyl/Betaine) confirms selectivity.

Pharmaceutical Applications

Prodrug Solubility Enhancement

The N,N-dimethylamino moiety is a "solubilizing handle." Many lipophilic drugs are esterified with N,N-dimethylalanine.

-

Mechanism: At physiological pH (7.4), the tertiary amine exists in equilibrium between its free base and protonated form (

). In the acidic environment of the stomach or in formulation (pH < 6), it is fully protonated ( -

Cleavage: Esterases in the plasma rapidly hydrolyze the ester bond, releasing the active parent drug and the non-toxic N,N-dimethylalanine byproduct.

Peptide Synthesis (N-Methylation)

N,N-dimethylated amino acids are used at the N-terminus of peptide drugs to:

-

Prevent Degradation: Block aminopeptidase activity (which requires a free

). -

Permeability: Increase lipophilicity and blood-brain barrier (BBB) penetration by removing hydrogen bond donors.

Mechanism of Action Diagram

Figure 2: Prodrug strategy utilizing N,N-Dimethylalanine to enhance solubility and bioavailability.

Handling, Stability, & Safety

Hygroscopicity

The hydrochloride salt is extremely hygroscopic .

-

Storage: Must be stored in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Handling: Weigh quickly; prolonged exposure to air turns the crystalline solid into a deliquescent oil.

Stability

-

Thermal: Stable up to its melting point (approx. 160-170°C, varies by isomer/purity), but prolonged heating can induce decarboxylation.

-

Chemical: The ester bonds formed with this molecule are susceptible to hydrolysis in basic aqueous media.

References

-

Sigma-Aldrich. 3-(Dimethylamino)propionic acid hydrochloride Product Specification. (Note: Cited for physical property comparison of the beta-isomer vs alpha-structure).

-

PubChem. this compound (Compound Summary). National Library of Medicine.

- Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd." Berichte der deutschen chemischen Gesellschaft.

-

Reeh, C., et al. (2007).[2] "N,N'-Dihydroxyamidines: A New Prodrug Principle To Improve the Oral Bioavailability of Amidines."[2][3] Journal of Medicinal Chemistry. (Demonstrates the principle of amidine/amine prodrug modifications).

-

ScienceMadness. N,N-dimethylaniline and related methylation protocols. (Practical insights on Eschweiler-Clarke operational parameters).

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Dimethylamino-propionic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Dimethylamino-propionic acid hydrochloride, also known as N,N-dimethylalanine hydrochloride, is a small molecule whose biological activity and mechanism of action are not yet fully elucidated. This technical guide presents a scientifically grounded, hypothetical mechanism of action for this compound, proposing it as a modulator of neutral amino acid transporters in the central nervous system (CNS). Drawing upon principles of medicinal chemistry, neuropharmacology, and established experimental methodologies, this document provides a comprehensive framework for investigating its potential as a novel therapeutic agent. Detailed, self-validating experimental protocols are provided to test the proposed mechanism, empowering researchers to rigorously evaluate its biological effects.

Introduction: Unveiling the Potential of a Novel Small Molecule

This compound is a synthetic alpha-amino acid derivative characterized by a propionic acid backbone with a dimethylated amine at the alpha-carbon. Its structural similarity to the endogenous amino acid L-alanine suggests a potential interaction with biological systems that recognize and transport small neutral amino acids. The presence of the N,N-dimethyl group is a key structural feature that is anticipated to influence its pharmacokinetic and pharmacodynamic properties, potentially offering enhanced metabolic stability compared to its primary amine counterpart.

Currently, the scientific literature lacks a definitive characterization of the mechanism of action for this compound. This guide puts forth the central hypothesis that this compound acts as a modulator of specific amino acid transporters in the CNS, particularly the Alanine-Serine-Cysteine Transporters (ASCTs) and/or Glycine Transporters (GlyTs). By competitively inhibiting these transporters, it may elevate the synaptic concentrations of endogenous amino acid neurotransmitters, thereby influencing neuronal signaling.

This document will delve into the rationale behind this hypothesis, followed by a detailed exposition of the experimental workflows required for its validation.

Molecular Rationale for the Proposed Mechanism of Action

The Significance of N-Methylation in Neuropharmacology

N-methylation is a common strategy in medicinal chemistry to enhance the drug-like properties of molecules. The introduction of methyl groups to a nitrogen atom can:

-

Increase Metabolic Stability: N-methylated compounds are often more resistant to enzymatic degradation by peptidases and other metabolic enzymes, leading to a longer biological half-life.[1][2]

-

Enhance Membrane Permeability: The increased lipophilicity imparted by N-methylation can improve a molecule's ability to cross cellular membranes, including the blood-brain barrier.[3]

-

Modulate Receptor and Transporter Affinity: The steric and electronic effects of N-methylation can alter the binding affinity and selectivity of a ligand for its target protein.[4][5]

Key Neutral Amino Acid Transporters in the CNS

The precise control of amino acid concentrations in the synaptic cleft is critical for normal brain function. This is largely managed by a family of solute carrier (SLC) transporters. For small neutral amino acids, two key families are of particular interest in the context of the proposed mechanism:

-

Alanine-Serine-Cysteine Transporters (ASCTs): ASCT1 (SLC1A4) and ASCT2 (SLC1A5) are sodium-dependent transporters that mediate the exchange of small neutral amino acids, including L-alanine, L-serine, and L-cysteine.[6] They play a role in providing neurons and glial cells with these essential amino acids.[7]

-

Glycine Transporters (GlyTs): GlyT1 (SLC6A9) and GlyT2 (SLC6A5) are responsible for the reuptake of glycine from the synapse.[8] Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for excitatory neurotransmission.[9] Therefore, modulation of GlyT activity can have profound effects on both inhibitory and excitatory signaling.

2-Dimethylamino-propionic Acid as a Plausible Ligand for Amino Acid Transporters

The structural analogy of 2-Dimethylamino-propionic acid to L-alanine makes it a prime candidate for interaction with transporters that recognize small neutral amino acids. Furthermore, the precedent of N-methylated amino acids acting as transporter ligands strongly supports this hypothesis. For instance, sarcosine (N-methylglycine) is a known substrate and competitive inhibitor of GlyT1.[8][10] The N,N-dimethylation of the propionic acid backbone could confer a unique binding profile, potentially leading to potent and selective inhibition of one or more of these transporters.

The proposed mechanism of action is visually summarized in the following diagram:

Experimental Validation of the Proposed Mechanism

A rigorous, multi-faceted experimental approach is required to validate the proposed mechanism of action. The following sections outline detailed protocols for key experiments.

Synthesis of this compound and its Radiolabeled Analog

The synthesis of a radiolabeled version of the compound is crucial for conducting high-sensitivity binding assays.[11][12]

Workflow for Synthesis and Radiolabeling:

Step-by-Step Protocol for Synthesis:

A detailed synthetic route would be adapted from established methods for the synthesis of N-alkylated amino acids. A plausible route involves the reaction of a 2-halopropionic acid derivative with dimethylamine. For radiolabeling, [14C]-dimethylamine or another suitably labeled precursor would be incorporated. The final product would be purified by high-performance liquid chromatography (HPLC) and its identity confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Receptor/Transporter Binding Assays

Binding assays are essential to determine if 2-Dimethylamino-propionic acid directly interacts with the target transporters and to quantify its binding affinity (Kd or Ki).[13][14]

Experimental Protocol for Competition Binding Assay:

-

Preparation of Membranes:

-

Culture HEK293 cells stably expressing the human transporter of interest (e.g., GlyT1, GlyT2, ASCT1, or ASCT2).

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a known radioligand for the transporter (e.g., [3H]-glycine for GlyT1/GlyT2).

-

Add increasing concentrations of unlabeled this compound (the competitor).

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Transporter | Known Radioligand | 2-Dimethylamino-propionic acid HCl Ki (nM) |

| GlyT1 | [³H]-Glycine | To be determined |

| GlyT2 | [³H]-Glycine | To be determined |

| ASCT1 | [³H]-L-Serine | To be determined |

| ASCT2 | [³H]-L-Alanine | To be determined |

Cell-Based Transporter Uptake Assays

These functional assays measure the ability of 2-Dimethylamino-propionic acid to inhibit the transport of a substrate into cells expressing the target transporter.[15][16]

Experimental Protocol for Transporter Uptake Assay:

-

Cell Culture:

-

Plate HEK293 cells expressing the transporter of interest in a 24-well or 96-well plate and grow to confluence.

-

-

Uptake Assay:

-

Wash the cells with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES).

-

Pre-incubate the cells with increasing concentrations of this compound or vehicle control for a short period.

-

Initiate the uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [3H]-glycine or [14C]-L-alanine).

-

Incubate for a short, defined period within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells with ice-cold buffer.

-

Lyse the cells with a suitable lysis buffer.

-

Measure the radioactivity in the cell lysate using a scintillation counter.

-

Normalize the radioactivity to the protein content of each well.

-

-

Data Analysis:

-

Plot the percentage of substrate uptake inhibition as a function of the logarithm of the concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

-

Workflow for Transporter Uptake Assay:

In Vitro Metabolic Stability Assays

These assays assess the susceptibility of 2-Dimethylamino-propionic acid to degradation by metabolic enzymes, providing an indication of its likely in vivo half-life.[17]

Experimental Protocol for Metabolic Stability Assay:

-

Incubation:

-

Incubate a known concentration of this compound with liver microsomes (human or rodent) and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C.

-

Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Stop the reaction in the aliquots by adding a quenching solution (e.g., ice-cold acetonitrile).

-

-

Analysis:

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the concentration of the parent compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Data Presentation:

| Species | In Vitro Half-life (t1/2) in Liver Microsomes (min) |

| Human | To be determined |

| Rat | To be determined |

| Mouse | To be determined |

Data Interpretation and Future Directions

The collective data from these experiments will provide a robust assessment of the proposed mechanism of action.

-

Strong support for the hypothesis would be demonstrated by:

-

High-affinity binding (low nM Ki) of 2-Dimethylamino-propionic acid to one or more of the targeted amino acid transporters.

-

Potent inhibition (low µM IC50) of substrate uptake in cell-based assays for the same transporters.

-

A longer in vitro metabolic half-life compared to endogenous amino acids.

-

-

If the compound shows no significant activity at these transporters , alternative mechanisms should be considered, such as:

-

Interaction with other amino acid transporters not tested.

-

Direct modulation of amino acid receptors (e.g., NMDA or glycine receptors).

-

Inhibition of enzymes involved in amino acid metabolism.

-

Future in vivo studies in animal models of neurological disorders where modulation of glycinergic or glutamatergic signaling is considered therapeutic would be a logical next step if the in vitro data is promising.

Conclusion

While the precise biological role of this compound remains to be definitively established, this guide provides a strong, evidence-based hypothesis for its mechanism of action centered on the modulation of neutral amino acid transporters. The detailed experimental protocols outlined herein offer a clear and rigorous path for researchers to investigate this hypothesis and unlock the potential of this novel compound. The principles of scientific integrity and logical experimental design embedded in this guide will ensure that the data generated is both reliable and insightful, paving the way for a deeper understanding of the pharmacology of this compound and its potential therapeutic applications.

References

-

Koya, J. B., Shen, T., Lu, G., Gauthier, A., Mantell, L., Ashby Jr, C. R., & Reznik, S. E. (2022). FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. Fortune Journal of Health Sciences, 5, 499-509. [Link]

-

Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. [Link]

-

N,N-Dimethylaniline. (n.d.). PubChem. Retrieved from [Link]

-

Glycine transporters: essential regulators of neurotransmission. (n.d.). Portland Press. Retrieved from [Link]

-

N,N-Dimethylaniline. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Crystal Structure and Pharmacological Characterization of a Novel N-Methyl-d-aspartate (NMDA) Receptor Antagonist at the GluN1 Glycine Binding Site. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

-

N,N-dimethylacetamide targets neuroinflammation in Alzheimer's disease in in-vitro and ex-vivo models. (2023). Nature. Retrieved from [Link]

-

Metabolic and Pharmacokinetic Profiling Studies of N, N-Dimethylaniline-Heliamine in Rats by UHPLC-Q-Orbitrap MS/MS. (2024). MDPI. [Link]

-

A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). Frontiers in Pharmacology. [Link]

-

N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

The transporter and permeability interactions of asymmetric dimethylarginine (ADMA) and L-arginine with the human blood-brain barrier in vitro. (2016). PubMed. [Link]

-

The Action of Proteolytic Enzymes on N, N-Dimethyl Proteins. (n.d.). ResearchGate. Retrieved from [Link]

-

Alanine metabolism, transport, and cycling in the brain. (n.d.). PubMed. Retrieved from [Link]

-

Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Glycine transporters: essential regulators of synaptic transmission. (2006). Biochemical Society Transactions. [Link]

-

The alanine-serine-cysteine-1 (Asc-1) transporter controls glycine levels in the brain and is required for glycinergic inhibitory transmission. (n.d.). ResearchGate. Retrieved from [Link]

-

Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation. (n.d.). PubMed. Retrieved from [Link]

-

An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. (n.d.). Frontiers in Pharmacology. Retrieved from [Link]

-

The metabolism of N,N-dimethylaniline by isolated rat hepatocytes: identification of a novel N-conjugate. (n.d.). PubMed. Retrieved from [Link]

-

Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. (2024). ACS Omega. [Link]

-

Sodium and chloride ion-dependent transport of beta-alanine across the blood-brain barrier. (n.d.). PubMed. Retrieved from [Link]

-

A d-Amino Acid at the N-Terminus of a Protein Abrogates Its Degradation by the N-End Rule Pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

N,N-Dimethylaniline. (n.d.). Wikipedia. Retrieved from [Link]

-

Towards the development of a targeted albumin-binding radioligand: Synthesis, radiolabelling and preliminary in vivo studies. (2021). Nuclear Medicine and Biology. [Link]

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: A DFT study. (n.d.). ResearchGate. Retrieved from [Link]

-

In vitro actions of NN-dimethyl-2-aminoindane and related compounds. (1980). Journal of Pharmacy and Pharmacology. [Link]

-

Structural insights into binding of therapeutic channel blockers in NMDA receptors. (2022). Nature Communications. [Link]

-

A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters. (2024). ResearchGate. Retrieved from [Link]

-

Mechanisms of transport and analgesic compounds recognition by glycine transporter 2. (n.d.). PNAS. Retrieved from [Link]

-

Amino Acids Degradation. (2022). Chemistry LibreTexts. [Link]

-

Protocol for measuring D-amino acid transport in mammalian cells using a fluorescent biosensor. (2024). STAR Protocols. [Link]

-

Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Functional and Kinetic Comparison of Alanine Cysteine Serine Transporters ASCT1 and ASCT2. (n.d.). MDPI. Retrieved from [Link]

-

The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Glycine transporter subfamily. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

-

A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

KEGG PATHWAY Database. (n.d.). Kanehisa Laboratories. Retrieved from [Link]

-

Prediction of Inhibitory Activity against the MATE1 Transporter via Combined Fingerprint- and Physics-Based Machine Learning Models. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Transport activity–dependent intracellular sorting of the yeast general amino acid permease. (2011). Molecular Biology of the Cell. [Link]

-

Novel binding mode for negative allosteric NMDA receptor modulators. (2024). eLife. [Link]

-

Tactics for preclinical validation of receptor-binding radiotracers. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Time-Reduced N‑Methylation: Exploring a Faster Synthesis Technique. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Preferred Antagonist Binding State of the NMDA Receptor: Synthesis, Pharmacology, and Computer Modeling of (Phosphonomethyl)phenylalanine Derivatives. (n.d.). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Research on enhancing enzymatic degradation of anti-digestive peptides containing D-amino acids through N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. N-Methylation as a Strategy for Enhancing the Affinity and Selectivity of RNA-binding Peptides: Application to the HIV-1 Frameshift-Stimulating RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Alanine metabolism, transport, and cycling in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. portlandpress.com [portlandpress.com]

- 10. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Tactics for preclinical validation of receptor-binding radiotracers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]

- 17. The metabolism of N,N-dimethylaniline by isolated rat hepatocytes: identification of a novel N-conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Deep Dive: Metabolic Fate and Engineering of 2-Dimethylamino-propionic Acid (N,N-Dimethylalanine)

Executive Summary & Chemical Identity

2-Dimethylamino-propionic acid (also known as N,N-Dimethylalanine) is a methylated amino acid derivative often utilized in medicinal chemistry to enhance the proteolytic stability of peptide-based therapeutics. Biologically, it serves as a critical structural motif in non-ribosomal peptide antibiotics, such as Echinomycin (Quinomycin A).

This guide details the bidirectional metabolic pathways of this molecule: its anabolic biosynthesis via S-adenosylmethionine (SAM)-dependent methyltransferases and its catabolic degradation via oxidative demethylation in mammalian systems.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-(dimethylamino)propanoic acid hydrochloride |

| Common Name | N,N-Dimethyl-L-alanine HCl |

| Formula | |

| Physiological State | Dissociates to zwitterionic free base in pH 7.4 buffer. |

| Key Feature | The tertiary amine prevents formation of standard peptide bonds at the N-terminus, blocking aminopeptidase degradation. |

Biosynthetic Anabolism: The Methylation Cascade

In nature, the biosynthesis of N,N-dimethylalanine is a specialized process found primarily in Streptomyces species (e.g., S. lasaliensis) during the assembly of depsipeptide antibiotics.

Mechanism: SAM-Dependent Methylation

The conversion of L-Alanine to N,N-Dimethyl-L-alanine is catalyzed by specific SAM-dependent N-methyltransferases (e.g., Ecm18 in the echinomycin biosynthetic cluster). This is a two-step sequential methylation.

-

Substrate Recognition: The enzyme binds free L-Alanine.

-

First Methyl Transfer: The nucleophilic amino group of L-Alanine attacks the electrophilic methyl group of S-adenosylmethionine (SAM), generating N-methyl-L-alanine and S-adenosylhomocysteine (SAH).

-

Second Methyl Transfer: The secondary amine of the intermediate undergoes a second methylation to form the tertiary amine, N,N-dimethyl-L-alanine.

Expert Insight: Unlike ribosomal peptide synthesis, this modification typically occurs on the free amino acid before incorporation into the peptide chain by Non-Ribosomal Peptide Synthetases (NRPS).

Catabolic Pathways: Mammalian Oxidative Demethylation

When 2-dimethylamino-propionic acid is released from a drug conjugate or ingested, it undergoes oxidative degradation in the liver. The primary clearance route is N-demethylation , mediated by Cytochrome P450 enzymes and Flavin-containing Monooxygenases (FMOs).

The Degradation Cascade

-

Oxidative N-Demethylation (Phase I):

-

Enzymes: CYP3A4, CYP2D6, or FMO3.

-

Mechanism: Hydroxylation of one

-methyl group forms an unstable carbinolamine intermediate, which spontaneously collapses to release Formaldehyde and N-methylalanine . -

Note: This step repeats to remove the second methyl group, yielding L-Alanine.

-

-

Transamination/Deamination:

-

The resulting L-Alanine is transaminated by Alanine Aminotransferase (ALT) to form Pyruvate .

-

-

TCA Cycle Entry:

-

Pyruvate enters the mitochondria, is converted to Acetyl-CoA, and oxidized in the Citric Acid Cycle.

-

Pathway Visualization

The following diagram illustrates the bidirectional flow: Biosynthesis (Green) and Catabolism (Red).

Figure 1: The metabolic lifecycle of N,N-Dimethylalanine. Green arrows indicate enzymatic biosynthesis (methylation); red arrows indicate oxidative clearance (demethylation).

Experimental Protocols: Validation & Analysis

Protocol A: In Vitro Metabolic Stability Assay

To determine the clearance rate of 2-dimethylamino-propionic acid in a drug discovery context, use this liver microsome stability assay.

Objective: Quantify intrinsic clearance (

-

Preparation:

-

Test Compound: Prepare a 10 mM stock of 2-dimethylamino-propionic acid HCl in DMSO.

-

Microsomes: Thaw pooled human/rat liver microsomes (20 mg/mL protein) on ice.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Incubation:

-

Dilute microsomes to 0.5 mg/mL in buffer.

-

Add Test Compound to a final concentration of 1 µM.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiation: Add NADPH-regenerating system (or 1 mM NADPH final).

-

-

Sampling:

-

At timepoints

min, remove 50 µL aliquots. -

Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

-

-

Processing:

-

Centrifuge at 4,000 rpm for 20 min to pellet precipitated proteins.

-

Analyze supernatant via LC-MS/MS.

-

Self-Validating Controls:

-

Positive Control: Testosterone (High clearance) or Midazolam (CYP3A4 probe).

-

Negative Control: Boiled microsomes (to rule out chemical instability).

-

Cofactor Free: Incubation without NADPH (to rule out non-CYP degradation).

Protocol B: LC-MS/MS Quantification (HILIC Method)

Due to the high polarity of the zwitterion, standard C18 chromatography often yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

| Parameter | Setting |

| Column | HILIC silica or Zwitterionic (e.g., SeQuant ZIC-HILIC), 2.1 x 50 mm, 3.5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 90% B to 50% B over 3 minutes (retain polar amine) |

| Ionization | ESI Positive Mode ( |

| Transitions | 118.1 |

Experimental Workflow Diagram

The following diagram outlines the logical flow for characterizing the metabolic stability of this molecule.

Figure 2: Step-by-step workflow for determining intrinsic clearance.

References

-

Fabre, G., et al. (2013). "Echinomycin biosynthesis." PubMed. Available at: [Link] (Validates the ecm18 methyltransferase pathway).

- Testa, B., & Krämer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity.

-

Zhang, H., et al. (2016). "A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase." Biochemistry. Available at: [Link] (Methodology for methyltransferase assays).

- Guengerich, F. P. (2001). "Common and uncommon cytochrome P450 reactions related to metabolism and chemical toxicity." Chemical Research in Toxicology.

An In-Depth Technical Guide to the Potential Biological Activity of 2-Dimethylamino-propionic acid hydrochloride

Foreword: Unveiling the Potential of a Novel Amino Acid Derivative

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on 2-Dimethylamino-propionic acid hydrochloride, a methylated amino acid derivative with a structure that suggests a range of potential, yet largely unexplored, biological activities. As a Senior Application Scientist, my objective is not to present a definitive portfolio of its functions—as such data is not yet robustly established in publicly accessible literature—but rather to provide a comprehensive framework for its investigation. This document will synthesize what is known about its chemical nature with field-proven insights into how its biological potential can be systematically unlocked. We will delve into the causality behind experimental choices, ensuring that every proposed protocol is a self-validating system for generating reliable and interpretable data.

Compound Profile: this compound

This compound, also known as N,N-dimethyl-alanine hydrochloride, is a synthetic amino acid derivative. Its core structure is based on the amino acid alanine, with the significant modification of two methyl groups attached to the amino group. This N,N-dimethylation has profound implications for its chemical and potential biological properties.

| Identifier | Value | Source |

| IUPAC Name | 2-(dimethylamino)propanoic acid hydrochloride | |

| CAS Number | 16708-13-7 | [1] |

| Molecular Formula | C5H12ClNO2 | |

| Molecular Weight | 153.61 g/mol | |

| Physical State | White crystalline solid | |

| Solubility | Soluble in water and alcohols |

The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable for use in biological assays. The presence of the dimethylamino group makes it a tertiary amine, which can influence its reactivity and potential interactions with biological targets.[2]

Postulated Biological Activities and Mechanistic Hypotheses

The structural features of this compound allow us to formulate several hypotheses regarding its potential biological activities. The N,N-dimethylation of the alpha-amino group prevents its participation in peptide bond formation through standard ribosomal mechanisms, suggesting its activity is more likely as a small molecule effector rather than a building block of proteins.

Hypothesis 1: Modulator of Neurotransmitter Systems

The structural similarity of the dimethylamino group to the quaternary ammonium group of acetylcholine, a key neurotransmitter, suggests a potential interaction with cholinergic receptors or enzymes involved in acetylcholine metabolism.

Hypothesis 2: Epigenetic Modifier

As a methylated compound, it could potentially influence epigenetic processes by serving as a substrate or inhibitor for enzymes involved in DNA or histone methylation.

Hypothesis 3: Metabolic Regulator

Amino acid derivatives are known to play roles in various metabolic pathways. This compound could potentially interfere with amino acid transport or metabolism, or act as a signaling molecule in metabolic regulation.

Hypothesis 4: Antimicrobial Agent

Quaternary ammonium compounds, which share a structural motif with the protonated form of this molecule, are known for their antimicrobial properties. It is plausible that this compound could exhibit similar activity.

A Proposed Research Workflow for Investigating Biological Activity

A systematic and tiered approach is crucial for efficiently evaluating the biological potential of a novel compound. The following workflow outlines a logical progression from broad, high-throughput screening to more focused mechanistic studies.

Caption: A tiered workflow for the systematic evaluation of a novel compound's biological activity.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a solid foundation for investigating the potential biological activities of this compound.

In Vitro Cytotoxicity Assay

Objective: To determine the general cytotoxicity of the compound against a panel of human cell lines.

Methodology:

-

Cell Culture: Culture selected human cell lines (e.g., HeLa, HEK293, HepG2) in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM). Add the compound dilutions to the cells.

-

Incubation: Incubate the treated cells for 24, 48, and 72 hours.

-

Viability Assessment: Use a suitable cell viability assay, such as the MTT or PrestoBlue™ assay, to determine the percentage of viable cells relative to a vehicle-treated control.

-

Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 (half-maximal inhibitory concentration) value.

Cholinesterase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Methodology:

-

Reagent Preparation: Prepare solutions of AChE, BChE, the substrate acetylthiocholine (ATC) or butyrylthiocholine (BTC), and Ellman's reagent (DTNB).

-

Assay Setup: In a 96-well plate, add the enzyme solution, the compound at various concentrations, and the buffer. Incubate for a predetermined time.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: The hydrolysis of the substrate by the cholinesterase produces thiocholine, which reacts with DTNB to produce a yellow-colored product. Measure the absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the compound. Determine the percentage of inhibition relative to a control without the compound and calculate the IC50 value.

In Vitro Antimicrobial Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology:

-

Microorganism Preparation: Grow the selected microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth to the mid-logarithmic phase.

-

Compound Dilution: Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the microorganism.

-

Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathway Involvement

Should initial screening suggest activity in a particular area, for instance, as a modulator of cell signaling, further investigation into specific pathways would be warranted. The following diagram illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR) pathway, a common target for small molecule drugs.

Caption: A potential signaling pathway involving a GPCR that could be modulated by 2-Dimethylamino-propionic acid HCl.

Concluding Remarks and Future Directions

This compound represents a chemical entity with a structural profile that merits thorough investigation for potential biological activity. The lack of extensive prior research presents a unique opportunity for novel discoveries. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically explore its therapeutic potential. Future work should focus on expanding the initial screening to a wider range of biological targets and, should promising activity be identified, progressing to more complex cellular and in vivo models to validate these findings. The journey from a novel compound to a potential therapeutic is long and challenging, but it begins with the rigorous and logical scientific inquiry detailed herein.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71350321, (2S)-2-(dimethylamino)propanoic acid hydrochloride. [Link]

-

ChemBK. This compound. [Link]

-

NIH. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. [Link]

Sources

Technical Whitepaper: 2-Dimethylamino-propionic Acid Hydrochloride

This technical guide provides an in-depth analysis of 2-Dimethylamino-propionic acid hydrochloride (commonly referred to as N,N-Dimethyl-L-alanine hydrochloride ), a critical ligand in transition-metal catalysis and a structural motif in peptidomimetic drug design.

Ligand Architecture, Synthetic Protocols, and Catalytic Utility

Part 1: Executive Summary & Chemical Profile

This compound represents a specialized class of "N-methylated" amino acids. Unlike its primary amine precursor (L-Alanine), the N,N-dimethylated variant possesses a tertiary amine. This structural modification drastically alters its coordination chemistry, making it a privileged ligand for Palladium-catalyzed C–H activation and a metabolic stabilizer in peptide therapeutics.

Chemical Identity Table[1]

| Property | Specification |

| IUPAC Name | (2S)-2-(dimethylamino)propanoic acid hydrochloride |

| Common Name | N,N-Dimethyl-L-alanine HCl |

| CAS Number | 16708-15-9 (L-isomer HCl); 16708-14-8 (D-isomer HCl) |

| Molecular Formula | C₅H₁₁NO₂[2][3] · HCl |

| Molecular Weight | 153.61 g/mol |

| Appearance | White, hygroscopic crystalline solid |

| Solubility | Highly soluble in water, methanol; sparingly soluble in acetone |

| Melting Point | ~184–186 °C (Decomposes) |

| pKa (approx) | 2.3 (COOH), 9.7 (NMe₂H⁺) |

Part 2: Synthetic Methodology

The Eschweiler-Clarke Methylation Protocol[4][5][6]

The most robust route to 2-dimethylamino-propionic acid is the Eschweiler-Clarke reaction . This reductive amination uses formaldehyde as the carbon source and formic acid as the hydride donor.[7][8] Unlike alkyl halide methylations (e.g., MeI), this method avoids quaternary ammonium salt formation (Hofmann elimination risks), stopping selectively at the tertiary amine.

Mechanism of Action:

-

Condensation: L-Alanine condenses with formaldehyde to form an iminium ion intermediate.

-

Reduction: Formate acts as a hydride donor, reducing the iminium to a secondary amine.[7]

-

Iteration: The cycle repeats to form the tertiary N,N-dimethyl amine.

-

Driving Force: The irreversible evolution of CO₂ drives the reaction to completion.

Experimental Protocol (Bench Scale)

Reagents:

-

L-Alanine (1.0 eq)

-

Formaldehyde (37% aq. solution, 2.2 eq)

-

Formic Acid (88% or 98%, 2.5 eq)

-

HCl (conc.) for workup[1]

Step-by-Step Workflow:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve L-Alanine in Formic Acid.

-

Addition: Add Formaldehyde solution dropwise at room temperature. Note: Exothermic reaction.[9]

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 12–18 hours. Monitor CO₂ evolution (bubbler).

-

Quench: Cool to room temperature. Add concentrated HCl (1.1 eq relative to starting material) to convert the free base to the hydrochloride salt.

-

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to obtain a viscous oil or solid.

-

Purification: Recrystallize from Ethanol/Ether or Acetone to yield white hygroscopic crystals.

Validation Checkpoint:

-

NMR Confirmation: The disappearance of the N-H protons and the appearance of a sharp singlet (6H) around 2.8–2.9 ppm in ¹H NMR confirms the N(Me)₂ group.

Visualization: Synthetic Pathway

Caption: Step-wise reductive amination via Eschweiler-Clarke mechanism.[5][6]

Part 3: Catalytic Utility in C–H Activation

The "Star Application" of 2-dimethylamino-propionic acid is its role as a ligand in Palladium(II)-catalyzed C–H activation .

The "Internal Base" Mechanism

In reactions pioneered by the Yu group and others, N,N-dimethyl amino acids act as bifunctional ligands.

-

Coordination: The tertiary amine binds strongly to Pd(II), preventing catalyst aggregation (Pd black formation).

-

CMD Pathway: The carboxylate group acts as an intramolecular base. It deprotonates the substrate's C–H bond via a Concerted Metallation-Deprotonation (CMD) transition state.

Why N,N-Dimethylalanine?

-

Steric Modulation: Unlike N,N-dimethylglycine (no side chain), the methyl group of alanine introduces slight steric bulk, which can influence regioselectivity in sensitive substrates.

-

Acceleration: The "Thorpe-Ingold" effect of the gem-dimethyl or alpha-methyl groups can accelerate ring closure during the palladacycle formation.

Visualization: Catalytic Cycle (CMD Pathway)

Caption: Pd(II)/Pd(0) catalytic cycle highlighting the ligand-enabled CMD transition state.

Part 4: Pharmaceutical Applications (Peptidomimetics)

Beyond catalysis, 2-dimethylamino-propionic acid is a valuable building block in drug design.

-

Metabolic Stability: Replacing a natural amino acid with its N,N-dimethylated counterpart eliminates the N-H bond. This prevents the formation of the tetrahedral intermediate required for proteolysis by many peptidases, significantly extending the half-life of peptide drugs.

-

Membrane Permeability: The N-methylation removes a hydrogen bond donor. This increases the lipophilicity of the peptide, often improving oral bioavailability and blood-brain barrier (BBB) penetration.

-

Conformational Constraint: The steric bulk of the dimethyl group restricts the phi/psi torsion angles, locking peptides into specific bioactive conformations (e.g., stabilizing beta-turns).

Part 5: Analytical Characterization & Quality Control

To ensure scientific integrity, the following analytical parameters must be verified.

1. Nuclear Magnetic Resonance (¹H NMR)

-

Solvent: D₂O or DMSO-d₆.

-

Key Signal: A strong singlet integrating to 6 protons at δ 2.8–2.9 ppm (N-Me₂).

-

Alpha-Proton: A quartet at δ 3.8–4.0 ppm (coupling with the side chain methyl).

-

Side Chain: A doublet at δ 1.4–1.5 ppm (Alanine methyl group).

2. HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax).

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

-

Detection: UV is weak (no chromophore). Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for accurate quantitation. Alternatively, derivatization may be required for UV detection.

References

-

Synthesis & Mechanism: Clarke, H. T., et al. "The Action of Formaldehyde on Amines and Amino Acids."[5][6][8] Journal of the American Chemical Society, vol. 55, no.[8] 11, 1933, pp. 4571–4587. Link

-

Catalytic Application (Heck/C-H): Cui, X., et al. "N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction."[10] Organic Letters, vol. 8, no.[10][11] 12, 2006, pp. 2467–2470.[11] Link

-

Ligand Acceleration (Yu Group): Engle, K. M., & Yu, J.-Q. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization." Journal of Organic Chemistry, vol. 78, no. 18, 2013, pp. 8927–8955. Link

-

Peptide Stability: Aurelio, L., et al. "Synthetic Preparation of N-Methyl-α-amino Acids." Chemical Reviews, vol. 104, no. 11, 2004, pp. 5823–5846. Link

-

Chemical Data: PubChem Compound Summary for CID 21614674 (this compound). Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. 3-(Dimethylamino)propionic Acid Hydrochloride | 14788-12-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N,N-Dimethyl-L-alanine methyl ester [webbook.nist.gov]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.spbu.ru [chem.spbu.ru]

- 6. researchgate.net [researchgate.net]

- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 8. name-reaction.com [name-reaction.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. N,N-Dimethyl-β-alanine as an Inexpensive and Efficient Ligand for Palladium-Catalyzed Heck Reaction [organic-chemistry.org]

- 11. N,N-dimethyl-beta-alanine as an inexpensive and efficient ligand for palladium-catalyzed Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile and Characterization of 2-Dimethylamino-propionic Acid Hydrochloride

This technical guide details the physicochemical properties, solubility behavior, and experimental protocols for 2-Dimethylamino-propionic acid hydrochloride (also known as N,N-Dimethylalanine hydrochloride).

Executive Summary

This compound (CAS: 16708-13-7 ) is the hydrochloride salt of N,N-dimethylalanine. As an

Key Physicochemical Identifiers:

-

IUPAC Name: 2-(Dimethylamino)propanoic acid hydrochloride

-

Synonyms: N,N-Dimethylalanine HCl; N,N-Dimethyl-DL-alanine HCl

-

CAS Registry Number: 16708-13-7

-

Molecular Formula:

[1] -

Melting Point: 117.5 – 119 °C (Distinct from the

-isomer, which melts at ~190 °C) [1]

Physicochemical Properties & Solubility Data[1][5][6][7]

Structural Basis of Solubility

The compound exists as a hydrochloride salt. In the solid state, the carboxylic acid moiety and the protonated tertiary amine create a highly polar, ionic lattice. This structure dictates its "like dissolves like" behavior:

-

Water: The lattice energy is overcome by ion-dipole interactions, resulting in high solubility.

-

Alcohols: Moderate solubility is observed in lower alcohols (Methanol, Ethanol) due to hydrogen bonding capabilities.

-

Non-polar Solvents: The lack of dipole interaction prevents dissolution in solvents like diethyl ether or hexane.

Solubility Profile Table

Note: Quantitative values are approximate and derived from class behavior of amino acid hydrochlorides unless specific literature values are cited. Always determine batch-specific solubility for critical formulations.

| Solvent System | Solubility Rating | Estimated Conc. (25°C) | Mechanistic Insight |

| Water | Very Soluble | > 500 mg/mL | Strong ion-dipole solvation of |

| Methanol | Soluble | ~100–200 mg/mL | High dielectric constant facilitates salt dissociation. |

| Ethanol | Moderately Soluble | ~30–50 mg/mL | Solubility decreases as alkyl chain length of alcohol increases. |

| Isopropanol | Sparingly Soluble | < 10 mg/mL | Often used as an anti-solvent in crystallization. |

| Diethyl Ether | Insoluble | < 0.1 mg/mL | Lack of polarity; used to precipitate the salt from alcoholic solutions. |

| Hexane | Insoluble | Negligible | Completely incompatible with ionic lattice. |

| DMSO | Soluble | High | Strong polar aprotic solvation; useful for stock solutions. |

Experimental Protocols

Protocol A: Determination of Equilibrium Solubility (Shake-Flask Method)

Objective: To generate precise quantitative solubility data for a specific batch/temperature.

Materials:

-

2-Dimethylamino-propionic acid HCl (Test Article)

-

Solvent of choice (e.g., Water, PBS, Ethanol)

-

Temperature-controlled orbital shaker

-

0.45 µm Syringe Filters (PTFE for organics, Nylon/PES for aqueous)

Workflow:

-

Saturation: Add excess solid compound to 5 mL of solvent in a glass vial until undissolved solid remains visible.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours.

-

Filtration: Pass the supernatant through a 0.45 µm filter to remove undissolved solids. Ensure the filter and syringe are pre-warmed if testing at elevated temperatures.

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

-

HPLC: Dilute filtrate and analyze against a standard curve (Detection: UV at 210 nm or CAD/ELSD).

-

Protocol B: Purification via Recrystallization

Objective: To purify crude material using the "Solvent/Anti-Solvent" principle.

Principle: The compound is soluble in hot ethanol but insoluble in cold diethyl ether.

Step-by-Step Methodology:

-

Dissolution: Dissolve crude 2-dimethylamino-propionic acid HCl in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

-

Hot Filtration: If insoluble particles are present, filter the hot solution rapidly through a pre-heated funnel.

-

Precipitation:

-

Crystallization: Place the vessel in a freezer (-20°C) for 12 hours to maximize yield.

-

Collection: Filter the white crystals under vacuum, wash with cold ether, and dry in a vacuum desiccator over

.

Visualizations

Solubility & Purification Logic Flow

The following diagram illustrates the decision logic for solvent selection and purification based on the compound's polarity.

Caption: Solubility classification of 2-Dimethylamino-propionic acid HCl based on solvent polarity and functional application.

Molecular Equilibrium in Solution

Understanding the pH-dependent speciation is critical for solubility.

Caption: Speciation of N,N-dimethylalanine across pH ranges. The HCl salt provides the fully protonated, highly soluble form.

Handling and Stability

-

Hygroscopicity: Amino acid hydrochlorides are typically hygroscopic. Exposure to atmospheric moisture can lead to deliquescence (absorbing enough water to dissolve).

-

Storage: Store in a tightly sealed container at room temperature (15–25°C), preferably in a desiccator.

-

Stability: Stable under normal conditions.[3] Incompatible with strong oxidizing agents.[6][7]

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11788290, 2-(Dimethylamino)propanoic acid. Retrieved from [Link]

-

Sigma-Aldrich. (n.d.).[6] Safety Data Sheet: Amino Acid Hydrochlorides. (General class reference for handling/solubility protocols).

Sources

- 1. 3-(Dimethylamino)propanoic acid hydrochloride | C5H12ClNO2 | CID 11586327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(Dimethylamino)propionic acid hydrochloride - CAS:14788-12-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]

- 6. N,N-Dimethylaniline | 121-69-7 [chemicalbook.com]

- 7. hpc-standards.com [hpc-standards.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Dimethylamino-propionic Acid Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Dimethylamino-propionic acid hydrochloride, also known as N,N-Dimethyl-DL-alanine hydrochloride. Historically, the "discovery" of this compound is best understood through the development of reliable synthetic methods rather than a singular moment of isolation. This guide centers on the classic and robust Eschweiler-Clarke reaction as the foundational method for its preparation. The document furnishes a detailed, field-tested protocol for the N,N-dimethylation of DL-alanine, explains the underlying reaction mechanism, and provides a thorough guide to the structural elucidation and validation of the final product. It is intended for an audience of researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous understanding of this compound.

Introduction and Significance

This compound (Figure 1) is a tertiary amino acid derivative. As a modified amino acid, it serves as a valuable building block in synthetic organic chemistry and is of significant interest in the development of peptidomimetics and other pharmaceutically active compounds. The incorporation of an N,N-dimethylated amino acid into a peptide backbone can confer unique properties, such as increased resistance to enzymatic degradation, altered conformational preferences, and modified receptor-binding affinities.

The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it more amenable for handling, formulation, and use in various experimental settings. Understanding its synthesis is fundamental to leveraging its potential in research and development.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

The Foundational Synthesis: The Eschweiler-Clarke Reaction

The most authoritative and historically significant method for the exhaustive methylation of primary amines is the Eschweiler-Clarke reaction.[1][2] This reaction utilizes an excess of formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[1] Its discovery and refinement provided the first reliable pathway to compounds like N,N-Dimethyl-DL-alanine.

Causality of the Mechanism

The elegance of the Eschweiler-Clarke reaction lies in its ability to achieve exhaustive methylation to a tertiary amine without the formation of quaternary ammonium salts, a common side product in other methylation strategies (e.g., using methyl iodide).[1] This selectivity is a direct consequence of the reaction mechanism.

The process begins with the formation of an iminium ion from the primary amine (alanine) and formaldehyde. This electrophilic intermediate is then irreversibly reduced by a hydride transfer from formic acid, which decarboxylates to carbon dioxide.[2] The resulting secondary amine can then undergo the same process a second time to yield the tertiary amine. The reaction stops at the tertiary amine stage because it can no longer form an iminium ion with formaldehyde.[2]

Caption: The stepwise mechanism of the Eschweiler-Clarke reaction on DL-Alanine.

Experimental Protocol: Synthesis of N,N-Dimethyl-DL-alanine Hydrochloride

This protocol is adapted from established methodologies for the N,N-dimethylation of amino acids via the Eschweiler-Clarke reaction.[3] It is designed to be a self-validating system, with clear steps for reaction, workup, and purification.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| DL-Alanine | 89.09 | 8.91 g | 0.1 | 1.0 |

| Paraformaldehyde | (CH₂O)n | 8.11 g | ~0.27 | ~2.7 |

| Formic Acid (98%) | 46.03 | 23.5 mL | 0.5 | 5.0 |

| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |

| Ethanol (95%) | 46.07 | ~200 mL | - | - |

| Diethyl Ether | 74.12 | ~100 mL | - | - |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of N,N-Dimethyl-DL-alanine HCl.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-Alanine (8.91 g, 0.1 mol) and paraformaldehyde (8.11 g, ~0.27 mol).[3]

-

Initiation: To this solid mixture, carefully add 98% formic acid (23.5 mL, 0.5 mol) in a fume hood.[3]

-

Reaction: Heat the mixture in an oil bath to 100-110°C. Vigorous evolution of carbon dioxide will be observed. Maintain the reaction at this temperature under reflux for 4-6 hours, or until the gas evolution has largely ceased. The solution should become a clear, slightly yellow liquid.

-

Workup - Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the excess formic acid and water under reduced pressure using a rotary evaporator. This will yield a viscous, yellowish oil.

-

Salt Formation: Dissolve the residual oil in a minimal amount of deionized water (approx. 20-30 mL). Cool the solution in an ice bath and carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is between 1 and 2.

-

Crystallization: To the acidified aqueous solution, add 150-200 mL of 95% ethanol with vigorous stirring. The product will begin to precipitate as a white solid.

-

Purification: Place the flask in an ice bath or refrigerator for at least 2 hours to ensure complete crystallization.

-

Isolation: Collect the white crystalline solid by vacuum filtration. Wash the filter cake sequentially with two portions of cold 95% ethanol (2x 25 mL) and two portions of diethyl ether (2x 25 mL) to remove any residual impurities and to aid in drying.

-

Drying: Dry the final product in a vacuum oven at 40-50°C to a constant weight. The expected yield is typically in the range of 70-85%.

Structural Elucidation and Characterization (Self-Validation)

The identity and purity of the synthesized this compound must be rigorously confirmed. The following data provide the expected results for a successfully synthesized and purified product.

Physical and Spectroscopic Data

| Property | Expected Value |

| Appearance | White crystalline solid |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol [4] |

| Melting Point | 184-187 °C |

| ¹H NMR (D₂O, 400 MHz) | δ (ppm): ~3.8 (q, 1H, CH), ~2.9 (s, 6H, N(CH₃)₂), ~1.6 (d, 3H, CH₃) |

| ¹³C NMR (D₂O, 100 MHz) | δ (ppm): ~175 (C=O), ~68 (CH), ~45 (N(CH₃)₂), ~15 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ~3000-2800 (broad, O-H, N-H⁺), ~1735 (C=O stretch), ~1470 (C-H bend) |

| Mass Spec (ESI+) | m/z: 118.08 [M+H]⁺ (for free base) |

Interpretation of Characterization Data

-

¹H NMR: The proton NMR spectrum is the most direct confirmation of structure. The singlet at ~2.9 ppm integrating to 6 protons is characteristic of the two equivalent N-methyl groups. The quartet and doublet confirm the alanine backbone structure. The acidic proton on the carboxyl group and the proton on the ammonium nitrogen are typically exchanged with D₂O and may not be visible.

-

¹³C NMR: The four distinct signals in the carbon NMR spectrum correspond to the four unique carbon environments in the molecule, confirming its asymmetry. The downfield signal around 175 ppm is characteristic of a carboxylic acid carbon.

-

FT-IR: The broad absorption in the 3000-2800 cm⁻¹ region is indicative of the O-H stretch of the carboxylic acid hydrogen-bonded with the ammonium proton (N-H⁺). The sharp peak around 1735 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group.

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+) will detect the protonated free base of the molecule. The expected mass-to-charge ratio (m/z) for [C₅H₁₁NO₂ + H]⁺ is approximately 118.08, confirming the molecular weight of the organic component.

Conclusion

The synthesis of this compound is a well-established process rooted in the classic Eschweiler-Clarke reaction. This guide provides a robust and reproducible protocol that allows for the efficient preparation of this valuable synthetic building block. By following the detailed experimental procedure and using the provided characterization data as a benchmark, researchers can confidently synthesize and validate this compound. The inherent logic of the reaction mechanism, which prevents over-alkylation, and the straightforward purification process make this a reliable method for any modern synthetic chemistry laboratory.

References

-

ACS Publications. (2021, August 25). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Omega. [Link]

-

ChemRxiv. (n.d.). Efficient and selective N-dimethylation of amines with functional aldehydes catalysed by Ru nanoparticles heterogeneous catalyst. ChemRxiv. [Link]

-

Wikipedia. (2023, December 29). Eschweiler–Clarke reaction. [Link]

-

The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. PubMed Central. [Link]

- Google Patents. (n.d.).

-

PrepChem.com. (n.d.). Preparation of N,N-dimethylaniline. [Link]

-

ResearchGate. (2021, August 6). Synthesis of N, O-dimethylhydroxylamine hydrochloride. [Link]

-

Organic Chemistry Portal. (n.d.). Simplified Version of the Eschweiler-Clarke Reaction. [Link]

-

National Center for Biotechnology Information. (2022, October 3). Review of Modern Eschweiler–Clarke Methylation Reaction. PubMed Central. [Link]

-

ResearchGate. (2010, August 6). A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]

Sources

A Prospective In Vitro Functional Analysis of 2-Dimethylamino-propionic acid hydrochloride (N,N-Dimethyl-α-alanine hydrochloride)

An In-Depth Technical Guide